3,4',5,6,7-Pentamethoxyflavone 3,4',5,6,7-Pentamethoxyflavone 3,4',5,6,7-Pentamethoxyflavone is a natural product found in Plenodomus tracheiphilus, Chiliadenus iphionoides, and Pulicaria odora with data available.
Brand Name: Vulcanchem
CAS No.: 4472-73-5
VCID: VC14465304
InChI: InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)17-20(26-5)16(21)15-13(27-17)10-14(23-2)18(24-3)19(15)25-4/h6-10H,1-5H3
SMILES:
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol

3,4',5,6,7-Pentamethoxyflavone

CAS No.: 4472-73-5

Cat. No.: VC14465304

Molecular Formula: C20H20O7

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

3,4',5,6,7-Pentamethoxyflavone - 4472-73-5

Specification

CAS No. 4472-73-5
Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
IUPAC Name 3,5,6,7-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)17-20(26-5)16(21)15-13(27-17)10-14(23-2)18(24-3)19(15)25-4/h6-10H,1-5H3
Standard InChI Key OWNRDLYPIYHOQK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The flavone backbone consists of a 15-carbon skeleton with two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C). In 3,4',5,6,7-pentamethoxyflavone:

  • A-ring: Methoxy groups at positions 5, 6, and 7.

  • B-ring: A methoxy group at position 4'.

  • C-ring: A methoxy group at position 3 .

The molecular formula is C₂₀H₂₀O₇, with a molecular weight of 372.4 g/mol . The IUPAC name is 5,6,7-trimethoxy-2-(4-methoxyphenyl)-3-methoxy-4H-chromen-4-one.

Table 1: Comparative Analysis of Pentamethoxyflavones

CompoundMethoxy PositionsMolecular Weight (g/mol)CAS Number
3,4',5,6,7-Pentamethoxyflavone3, 4', 5, 6, 7372.4Not assigned
Tangeretin (4',5,6,7,8-Pentamethoxyflavone)4', 5, 6, 7, 8372.37481-53-8
3',4',5',5,7-Pentamethoxyflavone3', 4', 5', 5, 7372.453350-26-8

Synthesis and Structural Elucidation

Chemical Synthesis

The synthesis of pentamethoxyflavones involves:

  • Aldol condensation: Between a substituted acetophenone and a benzaldehyde derivative to form the chalcone intermediate.

  • Cyclization: Using acidic or basic conditions to form the flavanone core.

  • Methylation: Sequential treatment with methylating agents (e.g., dimethyl sulfate) to introduce methoxy groups .

For example, Iinuma et al. (1987) synthesized hepta-oxygenated flavonoids via regioselective methylation of hydroxylated precursors, achieving yields of 60–75% for pentamethoxy derivatives .

Spectroscopic Characterization

  • ¹H NMR: Signals between δ 3.70–4.10 ppm confirm methoxy protons. Aromatic protons appear as singlets or doublets in δ 6.20–7.80 ppm, depending on substitution patterns .

  • ¹³C NMR: Methoxy carbons resonate at δ 55–62 ppm, while carbonyl carbons (C4) appear near δ 177 ppm .

Physicochemical Properties

Solubility and Stability

  • Solubility: Lipophilic due to methoxy groups; soluble in dimethyl sulfoxide (DMSO), chloroform, and methanol .

  • Stability: Degrades under prolonged UV exposure or alkaline conditions (pH > 9) .

Table 2: Key Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)3.2 (predicted)
Melting Point198–202°C (decomposes)
UV-Vis λmax (MeOH)254, 325 nm

Biological Activities and Mechanisms

Anticancer Effects

Pentamethoxyflavones inhibit cancer cell proliferation via:

  • Cell cycle arrest: Blocking G1/S transition by upregulating p21 and p27 .

  • Apoptosis induction: Caspase-3 activation and PARP cleavage in breast cancer (MCF-7) and lung cancer (A549) cells .

  • Anti-angiogenesis: Suppression of VEGF secretion by 40–60% at 20 μM .

Anti-Inflammatory Activity

In RAW 264.7 macrophages, pentamethoxyflavones reduce NO production by 70–80% at 50 μM through inhibition of iNOS and COX-2 expression .

Research Challenges and Future Directions

  • Synthetic Optimization: Improving regioselectivity in methoxy group installation remains a hurdle .

  • Bioavailability Enhancement: Nanoencapsulation (e.g., liposomes) may overcome poor aqueous solubility .

  • Isomer-Specific Studies: The biological profile of 3,4',5,6,7-pentamethoxyflavone requires validation against its positional isomers.

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